BenchChemオンラインストアへようこそ!

1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselectivity

1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1228666-49-6) is a synthetic small-molecule building block featuring a pyrido[2,3-b][1,4]oxazine core with a reactive 6-bromo substituent and an N-pivaloyl protecting group. It is supplied as a solid with a purity of ≥95% and is intended for early-stage research.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
CAS No. 1228666-49-6
Cat. No. B1521494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
CAS1228666-49-6
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)Br
InChIInChI=1S/C12H15BrN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3
InChIKeyGSNJTWSMKVIJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1228666-49-6): A Regio- and Chemotype-Defined Building Block for Drug Discovery


1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1228666-49-6) is a synthetic small-molecule building block featuring a pyrido[2,3-b][1,4]oxazine core with a reactive 6-bromo substituent and an N-pivaloyl protecting group [1]. It is supplied as a solid with a purity of ≥95% and is intended for early-stage research . The compound belongs to a class of heterocycles actively investigated for kinase inhibition, but its unique substitution pattern differentiates it from more commonly used 7-bromo regioisomers [2].

Why 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one Cannot Be Replaced by a Generic Pyrido[2,3-b][1,4]oxazine Analog


Simple in-class substitution is not possible because this specific compound combines three critical features that are not simultaneously present in close analogs: (i) a 6-bromo (rather than 7-bromo) regiochemistry, which dictates the vector of exit from the core and thus molecular shape; (ii) an N-pivaloyl group that both masks the secondary amine and substantially increases lipophilicity (+0.8 log units versus the unsubstituted parent [1]); and (iii) a single bromine atom that serves as a generic cross-coupling handle while maintaining the molecular weight below 300 Da. Any attempt to substitute with the unprotected 6-bromo analog, the 7-bromo regioisomer, or the 6-carboxylic acid/aldehyde derivatives would alter either the reactivity profile, the physicochemical properties, or the spatial orientation of the exit vector, thereby compromising the structure-activity relationship (SAR) of the resulting final compound [2].

Quantitative Differentiation of 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one from Its Closest Analogs


Regiochemical Identity: 6-Bromo vs. 7-Bromo Position Defines Molecular Shape and Synthetic Utility

The compound is the 6-bromo regioisomer of the pyrido[2,3-b][1,4]oxazine scaffold. Published syntheses of kinase inhibitors predominantly employ the 7-bromo isomer [1]. The 6-bromo isomer presents a different exit vector for substituents introduced via cross-coupling, which can dramatically alter the 3D orientation of the resulting molecule. No direct head-to-head biological comparison is available, but geometrical analysis shows the distance from the core nitrogen to the bromine substitution site differs by approximately 2.4 Å between the 6- and 7-positions, as measured from the minimized 3D conformers [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselectivity

Lipophilicity Modulation by N-Pivaloyl Group: +0.8 Log Unit Increase Over Unprotected Parent

The N-pivaloyl group confers a substantial increase in computed lipophilicity. The target compound has an XLogP3 of 2.7, compared to 1.9 for the unprotected 6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, representing a +0.8 log unit difference [1]. This magnitude of LogP shift is known to significantly impact membrane permeability and metabolic stability in drug-like molecules [2].

Physicochemical Properties Drug-likeness LogP

Hydrogen Bond Donor Count: Zero vs. One in the Unprotected Analog Governs Intermolecular Interactions

The target compound has zero hydrogen bond donors (HBD = 0), whereas the unprotected 6-bromo analog has one (HBD = 1) [1]. Complete elimination of HBD capacity can influence solubility, crystal packing, and off-target interactions. This is directly comparable within PubChem computed descriptors, which use a consistent methodology.

Hydrogen Bonding Solid-state Properties Solubility

Supplier-Reported Purity and Physical Form: Consistent ≥95% Solid Across Multiple Vendors

Multiple independent suppliers (AKSci, MolCore, CymitQuimica) consistently report the compound as a solid with purity ≥95% (typically 95% or NLT 98%) . The close analog 1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid is also available at 95% purity but is a different functional class, limiting direct reactivity comparability. The solid physical form of the target compound is advantageous for weighing and handling accuracy compared to oils or hygroscopic solids.

Quality Control Reproducibility Procurement

Optimal Use Cases for 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one in Scientific Research


Synthesis of 6-Substituted Pyrido[2,3-b][1,4]oxazine Kinase Inhibitor Libraries via Suzuki or Sonogashira Coupling

The 6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. This compound can serve as a common intermediate for generating diverse 6-aryl, 6-alkynyl, or 6-amino derivatives for kinase inhibitor SAR studies. The N-pivaloyl group may be retained to probe the effect of increased lipophilicity (ΔLogP +0.8) or removed post-coupling to reveal the free amine [1]. Direct precedent exists for the structurally analogous 7-bromo isomer in EGFR inhibitor synthesis .

Physicochemical Property Optimization in Lead Series Requiring Reduced HBD and Elevated LogP

For lead series where a pyrido[2,3-b][1,4]oxazine core is desired but the free amine introduces unwanted hydrogen bond donor capacity (HBD = 1) or insufficient lipophilicity (XLogP3 = 1.9), the N-pivaloyl derivative (HBD = 0; XLogP3 = 2.7) offers a direct, quantifiable improvement without additional synthetic manipulation of the core [1].

Procurement for Multi-Step Synthetic Routes Requiring High-Purity, Reproducible Starting Materials

The compound is commercially available from multiple reputable vendors with consistent purity (≥95%) and solid physical form, facilitating reliable procurement for multi-gram scale-up of synthetic routes. The solid form is particularly advantageous for automated weighing and parallel synthesis platforms .

Exploration of Regiochemical SAR Around the Pyrido[2,3-b][1,4]oxazine Core

Since the majority of published kinase inhibitor SAR focuses on the 7-bromo isomer [2], this 6-bromo variant enables the exploration of a complementary vector, potentially accessing novel intellectual property space or unlocking activity against targets that are insensitive to 7-substituted analogs.

Quote Request

Request a Quote for 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.